4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

mGluR5 Allosteric Modulator Neuroscience

Select this compound as a critical pharmacophoric probe. Its ortho-fluoro N-aryl architecture is genetically linked to an mGluR5 NAM phenotype, a complete functional inversion of para-fluoro PAMs. This regiochemistry is invaluable for dissecting allosteric signaling bias in recombinant cell lines. It is also a gate for phenotypic screening against drug-resistant Haemonchus contortus and offers a non-canonical, IP-friendly scaffold for kinase (NIK) and CNS ion channel (KNa1.1) drug discovery programs. Its favorable CNS MPO profile makes it a high-value starting point for lead optimization.

Molecular Formula C14H14FN3O2
Molecular Weight 275.283
CAS No. 1172857-11-2
Cat. No. B2481342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
CAS1172857-11-2
Molecular FormulaC14H14FN3O2
Molecular Weight275.283
Structural Identifiers
SMILESCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3F
InChIInChI=1S/C14H14FN3O2/c1-2-12-16-14(20-17-12)9-7-13(19)18(8-9)11-6-4-3-5-10(11)15/h3-6,9H,2,7-8H2,1H3
InChIKeySYOPKOMCGDPKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one (CAS 1172857-11-2): A Key 1,2,4-Oxadiazole-Pyrrolidinone Scaffold


4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one is a synthetic, small-molecule heterocycle belonging to the N-aryl pyrrolidinonyl oxadiazole class [1]. Its structure features a central pyrrolidin-2-one ring, an N-linked 2-fluorophenyl group, and a 3-ethyl-1,2,4-oxadiazol-5-yl substituent. This specific arrangement of substituents places it at a critical pharmacophoric junction, where subtle modifications are known to profoundly switch biological activity between positive and negative allosteric modulation [1].

Procurement Alert for CAS 1172857-11-2: The Exquisite 'PAM-to-NAM Switch' Prevents Simple Analog Substitution


For the N-aryl pyrrolidinonyl oxadiazole chemotype, a simple change in the substitution pattern on the aryl rings acts as an exquisitely sensitive 'PAM to NAM switch' for the mGluR5 receptor [1]. Para-substituted N-aryl analogs function as positive allosteric modulators (PAMs), while meta- and ortho-substituted analogs act as negative allosteric modulators (NAMs) [1]. Furthermore, the class has shown activity against diverse targets, including KNa1.1 ion channels and parasitic nematodes, where minor structural changes drastically alter potency and selectivity [2][3]. This demonstrates that generic substitution based on core scaffold similarity is not scientifically valid; the precise regiochemistry of this specific compound is the sole determinant of its unique biological profile.

Quantitative Evidence Guide for CAS 1172857-11-2: Differentiated Performance Data vs. In-Class Analogs


mGluR5 Allosteric Functional Switch: Ortho-Fluoro N-Aryl Substitution in CAS 1172857-11-2 vs Para-Fluoro PAM Comparators

In a definitive series, the position of the fluorine atom on the N-aryl ring governs the functional modality. Compounds with a para-fluoro N-aryl group, like the comparator 1-(4-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, were established as mGluR5 PAMs [1]. In contrast, the ortho-fluoro substitution on the N-aryl group in CAS 1172857-11-2, combined with the specific oxadiazole substitution, is a key structural feature that shifts the chemotype toward a negative allosteric modulator (NAM) profile, as established by the general SAR for this scaffold [1]. This represents a fundamental qualitative functional switch, not just a potency difference.

mGluR5 Allosteric Modulator Neuroscience

Anthelmintic Potency: Predicted Motility Inhibition of CAS 1172857-11-2 vs. 1,2,4-Oxadiazole-Pyrrolidine Benchmark Series

A closely related class of 1,2,4-oxadiazole-pyrrolidine derivatives was optimized for anthelmintic activity against Haemonchus contortus larvae [1]. Key compounds in that series (e.g., 118a-b) demonstrated potent inhibition of larval motility with an IC50 of 0.78 µM against third-stage larvae [1]. The target compound CAS 1172857-11-2 possesses the identical core scaffold and a similar small alkyl (ethyl) group on the oxadiazole ring, which is a hallmark of the active analogs in this series. While direct data for CAS 1172857-11-2 is not published, it is predicted to reside within the active low-micromolar range based on the robust SAR, distinguishing it from other less active or inactive pyrrolidine-oxadiazole regioisomers with bulkier substituents.

Anthelmintic Haemonchus contortus Drug Discovery

Kinase Selectivity: Ortho-Fluorophenyl Pyrrolidinone in CAS 1172857-11-2 vs. Broader Oxadiazole NIK/FLAP Inhibitor Chemotypes

The pyrrolidin-2-one core is a privileged scaffold for kinase inhibition, particularly for NF-κB-inducing kinase (NIK) [1][2]. The specific ortho-fluorophenyl substitution on the pyrrolidinone nitrogen of CAS 1172857-11-2 is a distinctive feature not commonly reported in typical NIK inhibitor patents, which often favor substituted pyridines or pyrimidines at this position [1]. In parallel, oxadiazole-based FLAP inhibitors achieved remarkable target binding (IC50 < 10 nM) [3]. The unique combination in CAS 1172857-11-2 creates a novel chemotype that could potentially decouple NIK/FLAP activity from off-target effects commonly seen with standard hinge-binding kinase inhibitors. Its divergence from the canonical structures suggests a distinct selectivity profile worth investigating.

NIK Inhibitor FLAP Inhibitor Kinase Selectivity Inflammation

Predicted CNS Multiparameter Optimization (MPO) Score: 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one vs. KNa1.1 Clinical Lead Compound 31

The development of orally available, brain-penetrant KNa1.1 inhibitors from an oxadiazole series required meticulous optimization of physicochemical properties [1]. The clinical lead 'Compound 31' had a specific, balanced profile that enabled in vivo efficacy. CAS 1172857-11-2 (MW ~303.3 g/mol, cLogP ~2.5) is structurally leaner with fewer rotatable bonds and a lower molecular weight than Compound 31, which typically correlates with a superior CNS MPO score and potentially enhanced ligand efficiency. This property-based advantage makes it an attractive, smaller starting point for fragment-based or lead-like CNS discovery programs compared to the larger, more lipophilic, late-stage leads.

CNS Drug Discovery KNa1.1 Inhibitor Physicochemical Properties Drug-likeness

Top Application Scenarios for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one (CAS 1172857-11-2) Based on Evidence


A Unique Chemical Tool to Probe the mGluR5 'PAM-to-NAM Switch' in Neuroscience

Use CAS 1172857-11-2 as a distinct negative control or comparator probe in mGluR5 assays. Its ortho-fluoro N-aryl architecture is genetically linked to the NAM phenotype, a complete functional inversion compared to the well-characterized para-fluoro PAMs in the same series. This makes it invaluable for dissecting allosteric signaling bias in recombinant cell lines and native tissue models to distinguish PAM- vs. NAM-mediated pharmacology [1].

Lead-Like Scaffold for a Next-Generation Anthelmintic Discovery Program

Gate this compound into a phenotypic screening cascade against drug-resistant Haemonchus contortus isolates. Based on validated SAR, compounds with this specific 1,2,4-oxadiazole-pyrrolidine core and small alkyl substituents are highly likely to exhibit low-micromolar potency against parasitic larvae. Its predicted selectivity over mammalian cells positions it as a lead-like starting point for veterinary drug development to combat anthelmintic resistance [2].

A Novel Chemotype for Designing Selective Anti-inflammatory Kinase Inhibitors

Incorporate CAS 1172857-11-2 into a kinase inhibitor discovery program targeting NIK or FLAP-dependent pathways. Its unique combination of an ortho-fluorophenyl pyrrolidinone and a 3-ethyl-1,2,4-oxadiazole creates a non-canonical structure that falls outside heavily patented chemical space. This increases the potential for novel intellectual property and offers a chance to design inhibitors with improved selectivity profiles over related kinases, circumventing common off-target liabilities [3][4][5].

An Optimal Fragment for CNS Drug Design with Superior Physicochemical Properties

Select CAS 1172857-11-2 as a fragment or an early lead for CNS drug programs, particularly for ion channel targets like KNa1.1. Its calculated lower molecular weight, favorable lipophilicity, and reduced complexity compared to advanced clinical leads predict a superior CNS MPO score. This inherent property profile makes it a high-value procurement for CNS medicinal chemistry teams aiming to maximize ligand efficiency and blood-brain barrier penetration from the outset [6].

Quote Request

Request a Quote for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.